5-Amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide
Beschreibung
5-Amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide (ICA-1s) is a potent inhibitor of protein kinase C-ι (PKC-ι), a kinase implicated in prostate cancer progression . Its chemical structure features a diphenylmethyl group attached to the imidazole ring and a cyclopentyl moiety with hydroxyl and methyl substituents (Fig. 1a) . Preclinical studies demonstrate selective cytotoxicity against malignant prostate cell lines (PC-3, DU-145) without significant toxicity to normal prostate epithelial cells (RWPE-1) at 23.4 mmol/l . ICA-1s exhibits stability in human plasma for 2 hours at 25°C and 37°C, a critical pharmacokinetic advantage for therapeutic applications .
Eigenschaften
CAS-Nummer |
127574-36-1 |
|---|---|
Molekularformel |
C17H16N4O |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
5-amino-1-benzhydrylimidazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4O/c18-16-14(17(19)22)20-11-21(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,18H2,(H2,19,22) |
InChI-Schlüssel |
SCHDEQZGHZBOJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3N)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzhydryl chloride with 5-amino-1H-imidazole-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research has indicated that derivatives of imidazole, including 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide, exhibit anti-inflammatory effects. A study highlighted the compound's ability to modulate immune responses by influencing macrophage polarization. Specifically, it promotes a shift towards pro-resolving M2 macrophages while reducing pro-inflammatory M1 macrophages, leading to decreased levels of inflammatory cytokines such as IL-1 and increased levels of IL-10 in inflamed tissues .
Cancer Therapy
The compound has been explored for its potential as a therapeutic agent in cancer treatment. Its structure allows it to function as a hinge binder in Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in treating B-cell malignancies. Preliminary studies revealed that novel BTK inhibitors featuring imidazole derivatives demonstrated impressive selectivity and antitumor efficacy in vivo, suggesting that 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide could be developed into effective cancer therapeutics .
Immune Modulation
The compound has shown promise in immune-modulatory therapies. Its mechanism involves the modulation of cytokine production, which can be beneficial in treating autoimmune diseases and certain cancers. By acting on multiple related cytokines without significantly altering cell viability, it presents a novel approach to managing inflammatory diseases .
Case Study 1: Inflammation Model
In a controlled study using wild-type mice with paw inflammation, treatment with 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide resulted in:
- A significant reduction in paw edema.
- An increase in M2 macrophage populations.
- Elevated IL-10 levels and decreased IL-1 levels.
These findings suggest that the compound effectively mediates the resolution of inflammation through immune modulation .
Case Study 2: BTK Inhibitor Development
A series of imidazole derivatives were synthesized and tested for their BTK inhibitory activity. The most potent derivative containing 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide exhibited:
- High selectivity for BTK.
- Favorable pharmacokinetic properties.
- Robust antitumor activity against B-cell lymphomas.
This study underscores the potential of the compound as a lead structure for developing new cancer therapies .
Data Tables
Wirkmechanismus
The mechanism of action of 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Examples :
- 5-Amino-1-(5-deoxy-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide (CAS 37642-56-1): Structural analog with a deoxygenated ribose, reducing polarity (XLogP3 = -1.7) compared to AICAR .
- 5-Amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide (CAS 23274-21-7): Acetyl-protected ribose improves lipophilicity but requires metabolic activation .
Comparison with ICA-1s: Ribofuranosyl derivatives prioritize nucleotide-like metabolism, whereas ICA-1s’ diphenylmethyl group enhances plasma stability and kinase selectivity.
Alkyl-Substituted Imidazoles
Examples :
- 5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide (CAS 101080-49-3): Simplified structure with methyl groups; lacks the bulky diphenylmethyl or sugar moieties . Unknown biological activity but predicted higher solubility (PSA = 136.62 Ų) .
Structural and Functional Analysis
Table 1: Key Comparative Data
*Molecular weight inferred from .
Stability and Pharmacokinetics
ICA-1s outperforms AICAR analogs in plasma stability (2 hours vs. rapid degradation) due to its non-sugar substituents . The isopropylidene group in ribityl analogs improves crystallinity but complicates metabolic processing .
Target Specificity
ICA-1s’ diphenylmethyl and cyclopentyl groups likely enhance PKC-ι binding affinity, whereas AICAR’s ribose moiety directs interaction with AMPK’s allosteric site . Pyrazole-carboximidamides may target divergent pathways due to variable aromatic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
